molecular formula C8H9BrN2O2 B1529265 5-Bromo-N-methoxy-N-methylpicolinamide CAS No. 1211592-38-9

5-Bromo-N-methoxy-N-methylpicolinamide

Cat. No. B1529265
Key on ui cas rn: 1211592-38-9
M. Wt: 245.07 g/mol
InChI Key: YQUKLNVJRGVRKM-UHFFFAOYSA-N
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Patent
US09096600B2

Procedure details

N,O-dimethylhydroxylamine hydrochloride (500 mg, 5 mmol) was added to a mixture of N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (1400 mg, 3.7 mmol), DIPEA (1000 μL, 7 mmol) and 5-bromopyridine-2-carboxylic acid (500 mg, 2 mmol, Frontier Scientific catalog# B1704) in DMF (10 mL) at room temperature. The reaction was stirred overnight and was partitioned between water and EtOAc. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give the crude product. The product was purified by chromatography on silica gel eluting with a hexane:EtOAc gradient to give 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide as a clear oil (0.5 g, 60%). LCMS calculated for C8H10BrN2O2(M+H)+: m/z=244.9, 246.9. found: 244.9, 246.9.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1000 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].F[P-](F)(F)(F)(F)F.C[N+](C)=C(N(C)C)ON1C2N=CC=CC=2N=N1.CCN(C(C)C)C(C)C.[Br:39][C:40]1[CH:41]=[CH:42][C:43]([C:46]([OH:48])=O)=[N:44][CH:45]=1>CN(C=O)C>[Br:39][C:40]1[CH:41]=[CH:42][C:43]([C:46]([N:3]([O:4][CH3:5])[CH3:2])=[O:48])=[N:44][CH:45]=1 |f:0.1,2.3|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
500 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1400 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C[N+](=C(ON1N=NC2=C1N=CC=C2)N(C)C)C
Name
Quantity
1000 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between water and EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel eluting with a hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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